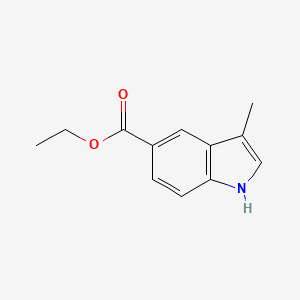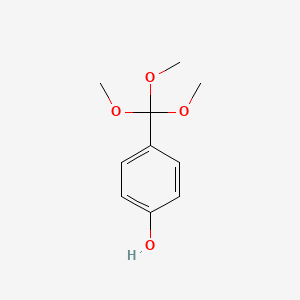
4-(Trimetoximetil)fenol
Descripción general
Descripción
4-(Trimethoxymethyl)phenol is a chemical compound with the molecular formula of C10H14O4 and a molecular weight of 198.22 . It is also known as Phenol, 4-(trimethoxymethyl)- . Its product category is pharmaceutical .
Molecular Structure Analysis
The molecular structure of 4-(Trimethoxymethyl)phenol consists of a phenol moiety, which is a benzene ring substituted with a hydroxyl group . The phenol moiety is attached to a trimethoxymethyl group .
Chemical Reactions Analysis
Phenols, including 4-(Trimethoxymethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Physical And Chemical Properties Analysis
4-(Trimethoxymethyl)phenol has a density of 1.141 g/cm3 . It has a flash point of 109.2 °C and a boiling point of 256.9 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Tratamiento de aguas residuales
“4-(Trimetoximetil)fenol” puede estudiarse por su eficacia en el tratamiento de aguas residuales. Los compuestos fenólicos suelen estar presentes en las aguas residuales industriales, y su eliminación es crucial para la protección del medio ambiente. La investigación podría centrarse en cómo este compuesto interactúa con otras sustancias en el agua y su posible uso en procesos de tratamiento avanzados .
Estudios de adsorción
Otra aplicación podría ser en el desarrollo de adsorbentes de bajo coste para la eliminación del fenol y compuestos relacionados del agua. Los estudios podrían explorar la capacidad de adsorción de materiales modificados con “this compound” y su eficiencia en la purificación del agua .
Investigación bioquímica
En bioquímica, “this compound” podría servir como sustrato modelo para el estudio de la actividad enzimática y la estructura proteica, en particular para las enzimas implicadas en el metabolismo, como el citocromo P450 .
Direcciones Futuras
Phenolic compounds, including 4-(Trimethoxymethyl)phenol, have shown potential in various industries such as pharmaceutical and food industries . They have been found to exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Therefore, the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
Mecanismo De Acción
Target of Action
4-(Trimethoxymethyl)phenol is a type of phenolic compound . Phenolic compounds are known to interact with various targets in cells, including proteins, DNA, and enzymes . They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . .
Mode of Action
Phenolic compounds, including 4-(Trimethoxymethyl)phenol, can interact with their targets through various mechanisms. They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . These interactions can lead to changes in the structure and properties of the targets, affecting their function .
Biochemical Pathways
Phenolic compounds can affect various biochemical pathways. They have been shown to interfere with the synthesis of bacterial cell walls, DNA replication, and enzyme production . .
Pharmacokinetics
Phenolic compounds are known to undergo transformation in gut microbiota, which can influence their bioavailability
Result of Action
They can affect the function of their targets, leading to changes in cellular processes . For example, they can interfere with bacterial cell wall synthesis, leading to increased sensitivity of cells towards these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trimethoxymethyl)phenol. For example, the presence of other compounds, pH, temperature, and other conditions can affect the interactions between 4-(Trimethoxymethyl)phenol and its targets
Análisis Bioquímico
Biochemical Properties
4-(Trimethoxymethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxidase enzymes, which catalyze the oxidation of phenolic compounds. The interaction between 4-(Trimethoxymethyl)phenol and peroxidase enzymes involves the transfer of electrons, leading to the formation of phenoxyl radicals. These radicals can further react with other biomolecules, contributing to the compound’s antioxidant properties .
Cellular Effects
4-(Trimethoxymethyl)phenol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Trimethoxymethyl)phenol can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of 4-(Trimethoxymethyl)phenol involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, 4-(Trimethoxymethyl)phenol can inhibit the activity of certain oxidase enzymes by binding to their active sites, preventing the oxidation of substrates. This inhibition can result in changes in cellular redox status and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trimethoxymethyl)phenol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-(Trimethoxymethyl)phenol is relatively stable under controlled conditions, but it can degrade when exposed to light and oxygen. Long-term exposure to 4-(Trimethoxymethyl)phenol has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-(Trimethoxymethyl)phenol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent .
Metabolic Pathways
4-(Trimethoxymethyl)phenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its metabolism. The compound can undergo demethylation and hydroxylation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-(Trimethoxymethyl)phenol is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, 4-(Trimethoxymethyl)phenol can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall biological activity .
Subcellular Localization
The subcellular localization of 4-(Trimethoxymethyl)phenol is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 4-(Trimethoxymethyl)phenol can be directed to the mitochondria, where it can exert its effects on mitochondrial function and cellular metabolism .
Propiedades
IUPAC Name |
4-(trimethoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-10(13-2,14-3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGXSKFFMXAIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475811 | |
| Record name | 4-(trimethoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27689-95-8 | |
| Record name | 4-(trimethoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl 4-hydroxyorthobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



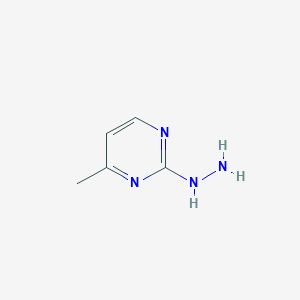
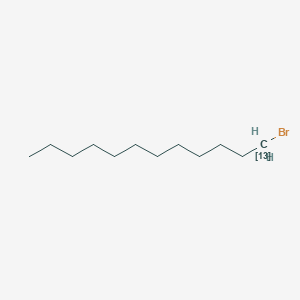
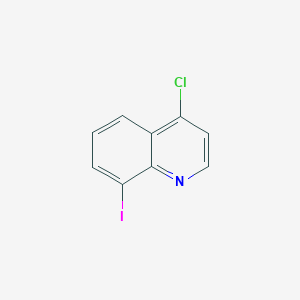
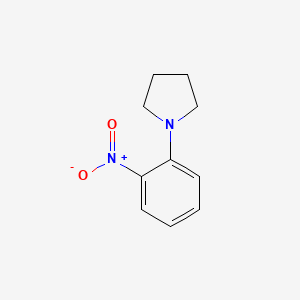
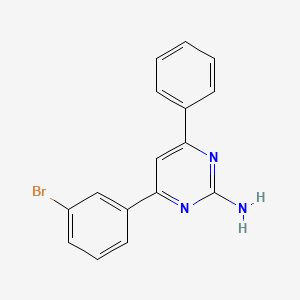

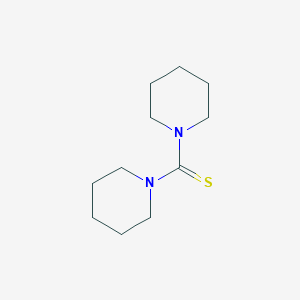
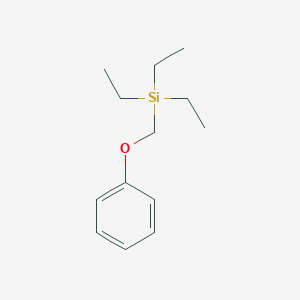

![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)
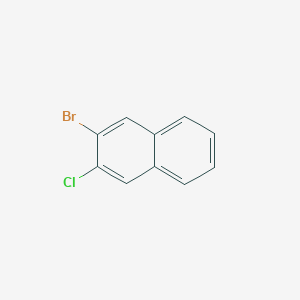
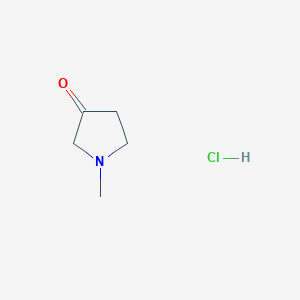
![7-Bromo-2-methylbenzo[b]thiophene](/img/structure/B1601711.png)
